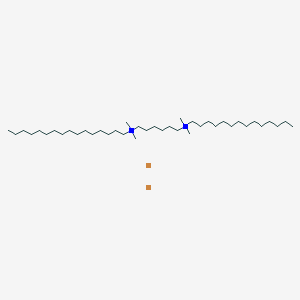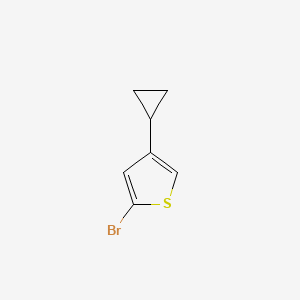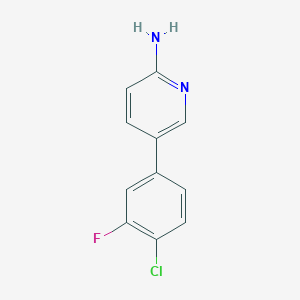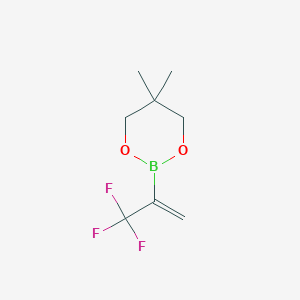
2-Bromo-1,1,1-trifluoro-dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,1-trifluoro-dodecane: is an organobromine compound characterized by the presence of a bromine atom and three fluorine atoms attached to a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-dodecane typically involves the bromination of 1,1,1-trifluoro-dodecane. This can be achieved through the reaction of 1,1,1-trifluoro-dodecane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,1,1-trifluoro-dodecane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted dodecanes with various functional groups.
Elimination Reactions: Alkenes with trifluoromethyl groups.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-1,1,1-trifluoro-dodecane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological research, fluorinated compounds like this compound are studied for their potential use in drug development. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart desirable properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-dodecane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in different chemical reactions, influencing the reactivity and stability of the compound. In biological systems, the trifluoromethyl group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1,1,1-trifluoroethane
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
Comparison: Compared to these similar compounds, 2-Bromo-1,1,1-trifluoro-dodecane has a longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The presence of the trifluoromethyl group in all these compounds imparts unique chemical reactivity and stability, making them valuable in various applications. the specific structure of this compound allows for its use in specialized applications where longer carbon chains are required.
Propriétés
Formule moléculaire |
C12H22BrF3 |
|---|---|
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
2-bromo-1,1,1-trifluorododecane |
InChI |
InChI=1S/C12H22BrF3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14,15)16/h11H,2-10H2,1H3 |
Clé InChI |
CBIKHUKKMZLEFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)








